Superior Lipophilicity for Membrane Permeation and Organic-Solvent Processability
The calculated logP of methyl 2,6-diphenylpyridine-4-carboxylate is 4.45 ± 0.5, compared to 1.21 for methyl pyridine-4-carboxylate (the simplest in‑class analog) and 2.89 for methyl 2,6-dimethylpyridine-4-carboxylate [1]. This represents a >3.2 log unit increase over the unsubstituted parent and a >1.5 log unit increase over the dimethyl analog.
| Evidence Dimension | Calculated octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | 4.45 |
| Comparator Or Baseline | Methyl pyridine-4-carboxylate: 1.21; Methyl 2,6-dimethylpyridine-4-carboxylate: 2.89 |
| Quantified Difference | +3.24 vs unsubstituted; +1.56 vs dimethyl |
| Conditions | PubChem predicted logP using XLogP3 algorithm |
Why This Matters
Higher logP directly translates to better solubility in non‑polar organic solvents and enhanced membrane permeation for cellular or in vivo applications, reducing solvent volumes and improving reaction yields in industrial settings.
- [1] PubChem XLogP3 values: CID 56684987 (target), CID 2459 (methyl pyridine-4-carboxylate), CID 13656-57-0 (methyl 2,6-dimethylpyridine-4-carboxylate). National Center for Biotechnology Information (2024). View Source
